Cas no 908349-52-0 (2-bromo-3-chloro-N-methylaniline)
2-bromo-3-chloro-N-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- BENZENAMINE,2-BROMO-3-CHLORO-N-METHYL-
- 2-bromo-3-chloro-N-methylaniline
- G10671
- 908349-52-0
- EN300-2980589
-
- MDL: MFCD11617245
- Inchi: 1S/C7H7BrClN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3
- InChI Key: UTZZILXFEZHREY-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1NC)Cl
Computed Properties
- Exact Mass: 218.94504Da
- Monoisotopic Mass: 218.94504Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
2-bromo-3-chloro-N-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2980589-0.05g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 0.05g |
$624.0 | 2025-03-19 | |
| Enamine | EN300-2980589-0.1g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 0.1g |
$653.0 | 2025-03-19 | |
| Enamine | EN300-2980589-0.25g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 0.25g |
$683.0 | 2025-03-19 | |
| Enamine | EN300-2980589-0.5g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
| Enamine | EN300-2980589-1.0g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-2980589-2.5g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
| Enamine | EN300-2980589-5.0g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
| Enamine | EN300-2980589-10.0g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
| Enamine | EN300-2980589-1g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 1g |
$743.0 | 2023-09-06 | ||
| Enamine | EN300-2980589-5g |
2-bromo-3-chloro-N-methylaniline |
908349-52-0 | 5g |
$2152.0 | 2023-09-06 |
2-bromo-3-chloro-N-methylaniline Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-bromo-3-chloro-N-methylaniline
Professional Introduction to 2-bromo-3-chloro-N-methylaniline (CAS No. 908349-52-0)
2-bromo-3-chloro-N-methylaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural features and potential applications. This compound, identified by the chemical abstracts service number CAS No. 908349-52-0, is a halogenated aniline derivative that serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by the presence of both bromine and chlorine substituents on a benzene ring, coupled with an N-methyl group, makes it a valuable building block for further chemical modifications and functionalization.
The significance of 2-bromo-3-chloro-N-methylaniline in modern chemical biology stems from its ability to act as a precursor in the development of novel therapeutic agents. The halogen atoms attached to the aromatic ring enhance its reactivity, allowing for diverse synthetic pathways that can lead to the creation of complex molecules with tailored biological activities. In particular, this compound has been explored in the synthesis of small-molecule inhibitors targeting various disease pathways, including cancer, inflammation, and neurodegenerative disorders.
Recent advancements in medicinal chemistry have highlighted the utility of halogenated anilines like 2-bromo-3-chloro-N-methylaniline in drug discovery. Researchers have leveraged its structural motifs to develop molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that derivatives of this compound can modulate enzyme activity by interacting with key residues in the active sites of target proteins. This has opened up new avenues for the design of potent and selective pharmacological agents.
The incorporation of bromine and chlorine atoms into the benzene ring of 2-bromo-3-chloro-N-methylaniline provides additional sites for chemical modification, enabling the synthesis of a wide range of analogs with varying biological profiles. These modifications can be tailored to optimize pharmacokinetic properties, such as solubility, metabolic stability, and cellular permeability. Furthermore, the N-methyl group introduces a positive charge at physiological pH, which can enhance interactions with negatively charged biological targets, thereby improving drug efficacy.
In the realm of computational chemistry, virtual screening techniques have been employed to identify potential hits based on the scaffold of 2-bromo-3-chloro-N-methylaniline. By leveraging large databases of bioactive compounds and employing machine learning algorithms, researchers can predict the binding modes and affinities of novel derivatives before conducting costly wet-lab experiments. This approach has significantly accelerated the drug discovery process, allowing for more efficient identification of lead compounds.
The synthesis of 2-bromo-3-chloro-N-methylaniline typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions on aniline derivatives followed by methylation and purification steps. Advanced catalytic methods have also been explored to improve reaction efficiency and minimize byproduct formation. These synthetic strategies are critical for producing sufficient quantities of the compound for both research and commercial applications.
The biological activity of derivatives of 2-bromo-3-chloro-N-methylaniline has been extensively studied in preclinical models. Research indicates that certain analogs exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. Additionally, some derivatives have shown promise in modulating immune responses and reducing inflammation, making them potential candidates for therapeutic development in conditions like rheumatoid arthritis and autoimmune disorders.
The future prospects for 2-bromo-3-chloro-N-methylaniline and its derivatives are promising, with ongoing research aimed at expanding their applications in drug discovery. Innovations in synthetic methodologies and computational biology are expected to further enhance the accessibility and efficiency of developing novel bioactive molecules based on this scaffold. As our understanding of disease mechanisms continues to evolve, compounds like 2-bromo-3-chloro-N-methylaniline will remain indispensable tools in the quest for effective treatments.
In conclusion, 2-bromo-3-chloro-N-methylaniline (CAS No. 908349-52-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in modern medicinal biology. With continued research and innovation, this compound is poised to contribute further to advancements in therapeutic interventions across multiple disease areas.
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